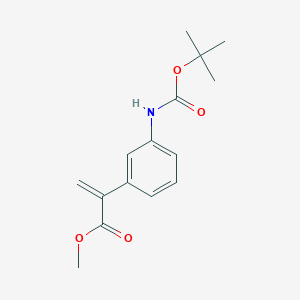
2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid
Descripción general
Descripción
2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a chloro group at the second position and a dimethoxypyrimidinyl group at the sixth position of the benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 4,6-dimethoxypyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Aplicaciones Científicas De Investigación
2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4,6-dimethoxypyrimidine
- 4-(4,6-Dimethoxypyrimidin-2-yl)methoxybenzoic acid
- 5-Chloro-4,6-dimethoxypyrimidin-2-amine
Uniqueness
2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid is unique due to its specific substitution pattern and the presence of both chloro and dimethoxypyrimidinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
113761-80-1 |
|---|---|
Fórmula molecular |
C13H11ClN2O5 |
Peso molecular |
310.69 g/mol |
Nombre IUPAC |
2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic acid |
InChI |
InChI=1S/C13H11ClN2O5/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18/h3-6H,1-2H3,(H,17,18) |
Clave InChI |
LJSAQLRCMQXRTJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)Cl)C(=O)O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Fluorophenyl)methyl]prop-2-enal](/img/structure/B8732323.png)





![6-Chloro-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B8732348.png)




![2-[(4-Bromophenyl)carbonyl]-hydrazinecarboxaldehyde](/img/structure/B8732385.png)
